molecular formula C21H21FN4O4S2 B3410057 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 895449-69-1

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B3410057
CAS No.: 895449-69-1
M. Wt: 476.5 g/mol
InChI Key: WZRUYZGKMMHSRK-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, along with various functional groups such as methoxy, fluoro, and sulfonamide. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is typically formed through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thioamides with α-haloketones.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled through a cyclization reaction to form the triazolothiazole core.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide undergoes several types of chemical reactions :

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an enzyme inhibitor and receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as :

    4-[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline: This compound has a similar triazole-thiazole core but different functional groups.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole-thiazole core but differ in their ring fusion and substituents.

    1,2,4-Triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has a similar sulfonamide group but a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S2/c1-13-10-16(5-6-17(13)22)32(27,28)23-9-8-15-12-31-21-24-20(25-26(15)21)14-4-7-18(29-2)19(11-14)30-3/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRUYZGKMMHSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide
Reactant of Route 6
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide

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